molecular formula C10H11ClN2OS B13514844 2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride

2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride

Cat. No.: B13514844
M. Wt: 242.73 g/mol
InChI Key: KMFYNWJOWHNXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride is a heterocyclic compound combining a benzo[d]thiazole core with an azetidine ring via an oxygen linker. The benzo[d]thiazole moiety consists of a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur), while the azetidine group is a four-membered saturated nitrogen heterocycle. This structural combination is designed to leverage the electronic properties of the aromatic benzo[d]thiazole system and the conformational rigidity of the azetidine ring, which is often employed in medicinal chemistry to enhance metabolic stability and binding affinity .

The hydrochloride salt form improves solubility in polar solvents, facilitating its use in pharmacological studies.

Properties

Molecular Formula

C10H11ClN2OS

Molecular Weight

242.73 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-1,3-benzothiazole;hydrochloride

InChI

InChI=1S/C10H10N2OS.ClH/c1-2-4-9-8(3-1)12-10(14-9)13-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H

InChI Key

KMFYNWJOWHNXNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=NC3=CC=CC=C3S2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride generally involves:

  • Functionalization of the benzo[d]thiazole nucleus at the 2-position with a suitable leaving group or reactive intermediate.
  • Nucleophilic substitution or coupling with azetidin-3-ol or its derivatives to form the azetidin-3-yloxy linkage.
  • Conversion of the free base to the hydrochloride salt for isolation and purification.

Preparation of the Benzo[d]thiazole Intermediate

Benzo[d]thiazole derivatives are commonly synthesized starting from 2-aminobenzo[d]thiazole or its carboxylated esters. For example, ethyl 2-benzo[d]thiazole-carboxylate can be converted to benzo[d]thiazole-2-carbohydrazide by hydrazine hydrate treatment under reflux conditions in ethanol, which is a key intermediate for further functionalization.

Formation of the Hydrochloride Salt

The free base of 2-(Azetidin-3-yloxy)benzo[d]thiazole is treated with hydrochloric acid (HCl) in an appropriate solvent system (e.g., ethanol or ethereal HCl) to precipitate the hydrochloride salt. This step improves compound stability, crystallinity, and facilitates purification by recrystallization.

Detailed Experimental Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Synthesis of benzo[d]thiazole intermediate Ethyl 2-benzo[d]thiazole-carboxylate + hydrazine hydrate, reflux in ethanol for 1 h >85% Intermediate benzo[d]thiazole-2-carbohydrazide obtained
Nucleophilic substitution 2-chlorobenzo[d]thiazole + azetidin-3-ol + Cs2CO3, DMA, 60 °C, 1 h 75-90% Efficient substitution to form azetidin-3-yloxy linkage
Hydrochloride salt formation Free base + HCl in ethanol, room temperature, 2 h 90-95% Precipitation of hydrochloride salt for purification

Analytical and Structural Confirmation

  • NMR Spectroscopy: The presence of the azetidin-3-yloxy group is confirmed by characteristic proton signals in the 3.0–4.5 ppm range, and the benzo[d]thiazole aromatic protons appear between 7.0–8.5 ppm. The -O-CH2- linkage shows distinct signals confirming the ether bond.
  • Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to 242.73 g/mol (M+H)+ confirms molecular weight.
  • X-ray Crystallography: When available, X-ray diffraction studies confirm the molecular geometry and the hydrochloride salt formation.

Summary of Research Findings and Variations

  • Adaptations of the nucleophilic substitution step allow for different azetidine derivatives to be introduced, potentially modifying biological activity.
  • The use of cesium carbonate as a base and DMA as solvent has been reported to yield high purity products with good reproducibility.
  • The hydrochloride salt form enhances aqueous solubility, which is beneficial for pharmacological testing.
  • Some studies have explored coupling benzo[d]thiazole intermediates with other heterocyclic alcohols or amines to diversify the compound library for drug discovery.

Chemical Reactions Analysis

Types of Reactions

2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminium hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(AZETIDIN-3-YLOXY)-1,3-BENZOTHIAZOLE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, modulating their activity. The benzothiazole moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]thiazole Derivatives

a. 2-(Aminomethyl)benzo[d]thiazole Hydrochloride (Compound 24, )
  • Structure: Features an aminomethyl (-CH₂NH₂) substituent at the 2-position of benzo[d]thiazole.
  • Key Differences: The azetidin-3-yloxy group in the target compound replaces the aminomethyl group, introducing a larger, more rigid substituent. The oxygen linker in the target compound may reduce basicity compared to the primary amine in Compound 23.
  • Synthesis : Compound 24 was synthesized via Staudinger reduction of an azidomethyl precursor, yielding a 74% isolated yield .
b. 3-(Aminomethyl)-5-chlorobenzo[d]thiazole Hydrochloride (Compound 22, )
  • Structure: Contains a chloro substituent at the 5-position and an aminomethyl group at the 3-position.
  • Key Differences :
    • The target compound lacks halogenation, which in Compound 22 may influence electronic effects and steric interactions.
    • Positional isomerism (2- vs. 3-substitution) could alter binding modes in biological targets.

Azetidine-Containing Analogs

a. 2-[(Azetidin-3-yloxy)methyl]-5-(propan-2-yl)-1,3,4-oxadiazole Hydrochloride ()
  • Structure : An oxadiazole core with azetidinyloxy and isopropyl substituents.
  • Key Differences :
    • The oxadiazole ring (a five-membered ring with two nitrogens and one oxygen) replaces the benzo[d]thiazole system, altering aromaticity and electron distribution.
    • The isopropyl group in this compound may enhance hydrophobicity compared to the unsubstituted benzo[d]thiazole in the target compound.
  • Implications : Oxadiazoles are often used as bioisosteres for ester or amide groups, suggesting different pharmacological profiles compared to thiazole-based systems .
b. 2-(Azetidin-3-yloxy)-1,3-thiazole Dihydrochloride ()
  • Structure: A simple thiazole ring (non-fused) with an azetidinyloxy group.
  • Key Differences: The absence of a fused benzene ring reduces molecular weight (229.13 g/mol vs. ~280–300 g/mol for benzo[d]thiazole derivatives) and aromatic surface area. The dihydrochloride salt form may offer higher solubility than the monohydrochloride target compound.
  • Applications : Thiazoles are prevalent in agrochemicals and pharmaceuticals, but the fused benzo[d]thiazole in the target compound likely enhances π-π stacking interactions in biological systems .

Thiazolidine and Quinazoline Derivatives

a. Pioglitazone Hydrochloride ()
  • Structure : A thiazolidinedione (TZD) ring with a pyridine-ethoxy-benzyl group.
  • Key Differences :
    • The TZD ring is a five-membered ring with two carbonyl groups, contrasting with the azetidine and benzo[d]thiazole moieties.
    • Pioglitazone is a PPAR-γ agonist used for diabetes, whereas the target compound’s bioactivity (if any) remains uncharacterized in the evidence.
  • Implications : Substituents on heterocycles critically define target specificity; the azetidinyloxy group may confer distinct binding properties compared to TZDs .
b. 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide ()
  • Structure: A quinazolinone core with bromine substituents and a hydrazide side chain.
  • Key Differences: The quinazolinone system is bulkier and more electron-deficient than benzo[d]thiazole. Bromine atoms may increase steric hindrance and alter reactivity.
  • Applications : This compound exhibited analgesic activity, suggesting that heterocyclic systems with electronegative substituents can modulate pain pathways .

Research Implications and Gaps

  • Synthetic Routes : The Staudinger reduction () and hydrazide cyclization () are viable methods for synthesizing azetidine and thiazole derivatives.
  • Biological Data : While benzo[d]thiazole analogs show analgesic activity (), the target compound’s pharmacological profile remains unexplored in the provided evidence.
  • Structural Optimization: Comparative studies on substituent effects (e.g., azetidinyloxy vs. aminomethyl) could guide drug design for improved target engagement and pharmacokinetics.

Biological Activity

2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications.

Overview of Biological Activities

Research indicates that this compound exhibits notable biological activities, which can be categorized as follows:

  • Antimicrobial Properties : Derivatives of this compound have demonstrated significant effectiveness against multidrug-resistant bacterial strains. Studies have shown that they possess moderate to good antibacterial and antifungal properties, making them promising candidates for drug development aimed at combating resistant infections .
  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies suggest its potential utility in cancer treatment, particularly against drug-resistant cancers such as leukemia and melanoma .

The biological activity of this compound is largely attributed to its structural components:

  • Enzyme Interactions : The azetidine ring may interact with various enzymes or receptors, modulating their activity. The benzothiazole moiety enhances binding affinity and specificity towards biological targets.
  • Substituent Effects : Modifications to the azetidine and benzothiazole components can significantly influence the compound's potency and selectivity against specific pathogens or cancer cells .

Synthesis Methods

The synthesis of this compound typically involves several methodologies:

  • Aza Paternò–Büchi Reaction : This method utilizes a [2 + 2] photocycloaddition reaction between an imine and an alkene component.
  • Aza-Michael Addition : This involves the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates under specific conditions.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its dual functionality derived from both the azetidine and benzothiazole components. Below is a comparison table highlighting similar compounds and their biological activities:

Compound NameMolecular FormulaBiological ActivityUnique Features
3-AcetylazetidineC5H9NOAntimicrobialSimpler structure
BenzothiazoleC7H5NSAntifungalLacks azetidine ring
4-(Thiazolyl)-1-benzothiazoleC10H7N3SAnticancerContains multiple thiazole units
Azetidine DerivativesVariesDiverse biological activitiesFour-membered nitrogen-containing ring

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 µg/mL .
  • Cytotoxicity Against Cancer Cells : In vitro assessments revealed that certain derivatives induced significant cytotoxicity in human CD4(+) lymphocytes, with CC(50) values between 4-9 µM, indicating potential for further development in oncology .

Q & A

Basic: What are the key steps and characterization methods for synthesizing 2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride?

Answer:
The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, the alkylation of benzo[d]thiazole derivatives with azetidine-containing precursors under reflux conditions in acetonitrile, using potassium carbonate as a base and potassium iodide as a catalyst . Key steps include:

  • Reaction Optimization : Monitoring reaction progress via TLC and adjusting reflux duration (12–24 hours) to maximize yield.
  • Purification : Flash chromatography (e.g., using EtOAc/hexane mixtures) or recrystallization from ethanol.
  • Characterization :
    • NMR Spectroscopy : Confirm structure via 1H^1H and 13C^{13}C NMR chemical shifts (e.g., aromatic protons at δ7.94–8.01 ppm, azetidine protons at δ4.43–4.67 ppm) .
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 197.8 [M+H]+^+) .
    • Elemental Analysis : Ensure purity (>95%) via combustion analysis .

Advanced: How can density functional theory (DFT) guide the optimization of synthetic pathways or electronic properties?

Answer:
DFT calculations (e.g., using B3LYP functionals) predict reaction energetics, transition states, and electronic properties:

  • Reaction Pathways : Simulate intermediates in Staudinger reductions (e.g., azide to amine conversion) to identify rate-limiting steps .
  • Electronic Structure : Calculate HOMO-LUMO gaps to assess reactivity or binding affinity with biological targets .
  • Validation : Compare computed NMR chemical shifts with experimental data to resolve structural ambiguities .

Basic: What in vitro assays are recommended to evaluate biological activity?

Answer:

  • Receptor Binding Assays : Radioligand displacement studies for serotonin receptors (e.g., 5HT1A_{1A}) using membrane preparations and scintillation counting .
  • Antimicrobial Testing : Broth microdilution assays (MIC values) against bacterial/fungal strains, with positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:
Contradictions may arise from:

  • Experimental Variables : Cell line specificity (e.g., HEK-293 vs. HeLa), serum concentration in media, or incubation time.
  • Compound Stability : Degradation in DMSO stock solutions (validate via HPLC before assays) .
  • Statistical Analysis : Use ANOVA with post-hoc tests to confirm significance; report p-values and confidence intervals .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • 1H^1H and 13C^{13}C NMR : Assign protons (e.g., azetidine methylene at δ4.43–4.67 ppm) and carbons (e.g., thiazole C2 at δ162.3 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C-N stretches at 1588 cm1^{-1}) .
  • High-Resolution MS (HRMS) : Verify molecular formula (e.g., C9_9H9_9ClN2_2S+^+ with m/z 198.0158) .

Advanced: How to resolve inconsistencies in NMR or MS data during characterization?

Answer:

  • Dynamic Effects : Variable-temperature NMR to detect conformational exchange (e.g., azetidine ring puckering).
  • Tandem MS (MS/MS) : Fragment ions (e.g., m/z 164.9 → 120.9) to confirm connectivity .
  • X-ray Crystallography : Resolve absolute configuration if chiral centers exist .

Advanced: What strategies elucidate the mechanism of action at the molecular level?

Answer:

  • Molecular Docking : Simulate binding to targets (e.g., 5HT1A_{1A} receptor) using AutoDock Vina; validate with mutagenesis studies .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Ser159) .
  • Kinetic Studies : Stopped-flow spectroscopy to measure binding kinetics (kon_{on}/koff_{off}) .

Basic: What are best practices for ensuring compound stability during storage?

Answer:

  • Storage Conditions : Protect from light in amber vials at -20°C under inert gas (N2_2) .
  • Purity Monitoring : Regular HPLC checks (e.g., C18 column, 254 nm) to detect degradation.

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Modify azetidine (e.g., N-alkylation) or benzo[d]thiazole (e.g., halogen substitution) .

  • Bioisosteric Replacement : Replace oxygen in azetidine with sulfur or methyl groups to assess electronic effects.

  • Table of Derivatives :

    DerivativeModificationBiological Activity (IC50_{50})Reference
    A 5-Cl5HT1A_{1A} Ki_i = 12 nM
    B 4-FMIC = 8 µg/mL (E. coli)

Advanced: How to analyze conflicting pharmacokinetic data (e.g., bioavailability)?

Answer:

  • In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to estimate logP, solubility, and BBB permeability .
  • In Vivo Validation : Rodent studies with LC-MS/MS quantification; compare AUC024_{0-24} values across dosing routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.